7-Methoxy-4-(trifluoromethyl)coumarin
Overview
Description
. It belongs to the coumarin family and exhibits interesting properties due to its unique structure.
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-4-(trifluoromethyl)coumarin is the enzyme Cytochrome P450 2E1 (CYP2E1) . CYP2E1 is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
this compound acts as a substrate for CYP2E1 . Upon enzymatic cleavage by CYP2E1, it is converted into a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion can be measured at 409/530 nm .
Biochemical Pathways
The enzymatic action of CYP2E1 on this compound is part of the broader metabolic pathways involving the cytochrome P450 family . These pathways are essential for the metabolism of various substances, including drugs and xenobiotics .
Pharmacokinetics
For instance, it is soluble in acetone (50 mg/mL), DMF (30 mg/mL), DMSO (25 mg/mL), and ethanol (10 mg/mL) . These properties may influence its bioavailability and distribution within the body.
Result of Action
The enzymatic action of CYP2E1 on this compound results in the formation of HFC . The fluorescence of HFC can be used to quantify CYP activity, providing a useful tool for studying the function and regulation of this enzyme .
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-(trifluoromethyl)coumarin plays a significant role in biochemical reactions as a fluorogenic substrate. It is particularly known for its interaction with cytochrome P450 enzymes, such as CYP2E1. Upon enzymatic cleavage by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is released, which exhibits fluorescence that can be measured to quantify enzyme activity . This interaction is crucial for studying the activity and function of cytochrome P450 enzymes in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its role as a substrate for cytochrome P450 enzymes. This compound influences cell function by participating in metabolic reactions that involve these enzymes. The fluorescent properties of the product formed after enzymatic cleavage allow researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism . These effects are essential for understanding how cells respond to different biochemical stimuli and for studying the regulation of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with cytochrome P450 enzymes. The enzymatic action of CYP2E1 on this compound results in the formation of a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin . This reaction is a key step in the metabolic pathway and is used to measure enzyme activity. The binding interactions and subsequent enzymatic cleavage are critical for understanding the molecular mechanisms underlying the function of cytochrome P450 enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored under desiccating conditions at -20°C and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure accuracy in experimental results. Long-term studies have shown that the fluorescent properties of the product formed after enzymatic cleavage remain consistent, allowing for reliable measurements of enzyme activity over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively serves as a substrate for cytochrome P450 enzymes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential inhibition of enzyme activity and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. The enzymatic cleavage of this compound by CYP2E1 results in the formation of 7-hydroxy-4-(trifluoromethyl)coumarin, which is a key step in the metabolic pathway . This reaction is used to study the activity and function of cytochrome P450 enzymes and to understand the regulation of metabolic flux and metabolite levels in various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its role as a substrate in enzymatic reactions . The distribution of the compound within cells can affect its availability for enzymatic cleavage and subsequent fluorescence measurement.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function as a substrate for cytochrome P450 enzymes . Understanding the subcellular distribution of this compound helps researchers study its role in various biochemical processes and its impact on cellular function.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One common synthetic route involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a base (such as pyridine) to yield 7-methoxy-4-(trifluoromethyl)coumarin.
Modification of Coumarin Derivatives: Starting from other coumarin derivatives, such as 7-methoxycoumarin, various methods can introduce the trifluoromethyl group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
7-Methoxy-4-(trifluoromethyl)coumarin undergoes several reactions:
Hydroxylation: Cytochrome P450 enzymes (CYPs) hydroxylate it, leading to the formation of 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) as a fluorescent product.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.
Common reagents include trifluoroacetic anhydride, bases, and oxidizing agents.
Scientific Research Applications
7-Methoxy-4-(trifluoromethyl)coumarin finds applications in:
Enzyme Assays: As a substrate for CYPs, it helps quantify enzyme activity.
Fluorescent Probes: Its fluorescence properties make it useful in biological studies.
Comparison with Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin stands out due to its trifluoromethyl group. Similar compounds include other coumarins, such as 7-methoxycoumarin and 4-trifluoromethylcoumarin.
Properties
IUPAC Name |
7-methoxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHUELNIGDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350909 | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-04-2 | |
Record name | 7-Methoxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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